5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Addition of the carbonitrile group: This step might involve cyanation reactions using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring.
Piperidine derivatives: Compounds containing the piperidine moiety.
Uniqueness
The uniqueness of 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C12H12F3N3 |
---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
5-piperidin-2-yl-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-8(6-16)5-9(7-18-11)10-3-1-2-4-17-10/h5,7,10,17H,1-4H2 |
InChI Key |
AUCAXBJJSPCKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(N=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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